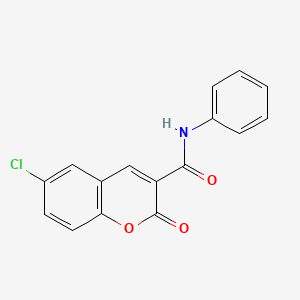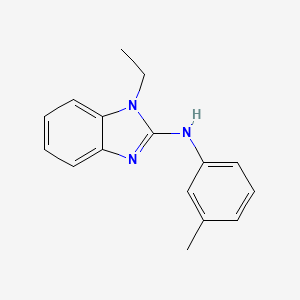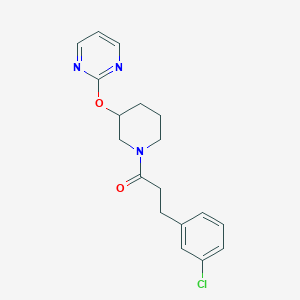![molecular formula C15H17N5OS B2557996 2-[(9-methyl-9H-purin-6-yl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-ol CAS No. 2380040-70-8](/img/structure/B2557996.png)
2-[(9-methyl-9H-purin-6-yl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(9-methyl-9H-purin-6-yl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-ol is a complex organic compound with a unique structure that combines a purine base with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(9-methyl-9H-purin-6-yl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with amines.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction, where a halogenated phenyl derivative reacts with the purine base.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is added via a thiolation reaction, where a thiol reacts with the phenyl derivative under basic conditions.
Final Coupling: The final step involves coupling the modified purine base with the phenyl derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[(9-methyl-9H-purin-6-yl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the purine base or the phenyl group.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group, where nucleophiles such as amines or thiols replace the methylsulfanyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced purine bases, reduced phenyl derivatives.
Substitution Products: Amino- or thiol-substituted phenyl derivatives.
Scientific Research Applications
2-[(9-methyl-9H-purin-6-yl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in cellular processes and as a probe for investigating biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[(9-methyl-9H-purin-6-yl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
2-[(9H-purin-6-yl)amino]-1-phenylethan-1-ol: Lacks the methyl and methylsulfanyl groups, leading to different chemical properties and biological activities.
2-[(9-methyl-9H-purin-6-yl)amino]-1-phenylethan-1-ol: Similar structure but without the methylsulfanyl group, affecting its reactivity and applications.
Uniqueness
2-[(9-methyl-9H-purin-6-yl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-ol is unique due to the presence of both the methyl and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
2-[(9-methylpurin-6-yl)amino]-1-(4-methylsulfanylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5OS/c1-20-9-19-13-14(17-8-18-15(13)20)16-7-12(21)10-3-5-11(22-2)6-4-10/h3-6,8-9,12,21H,7H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIXYJIOEUDJFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC(C3=CC=C(C=C3)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-(7-methoxy-1-benzofuran-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2557917.png)
![N'-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2557918.png)


![3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2557922.png)

![1-[(3-oxocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2557925.png)
![Isopropyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2557927.png)
![(2Z)-2-[(4-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2557929.png)
![4-[butyl(methyl)sulfamoyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B2557931.png)
![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-(4-fluorophenyl)urea](/img/structure/B2557933.png)

![Ethyl 2-(2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamido)benzoate](/img/structure/B2557936.png)
